6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a nitro group, and an amide linkage.
Preparation Methods
The synthesis of 6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, nitration, and subsequent amide formation. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate.
Scientific Research Applications
6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and amide linkage play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-({4-Nitro-3-methylbenzoyl}amino)-1-benzothiophene-3-carboxylate
- 2-({4-Nitro-3-methylbenzoyl}amino)-4,5-dimethyl-3-thiophenecarboxamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4g/mol |
IUPAC Name |
6-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-9-3-5-12-14(7-9)26-18(15(12)16(19)22)20-17(23)11-4-6-13(21(24)25)10(2)8-11/h4,6,8-9H,3,5,7H2,1-2H3,(H2,19,22)(H,20,23) |
InChI Key |
YTYZECWHGNKQKO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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